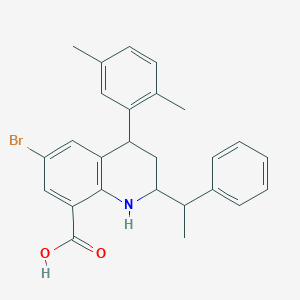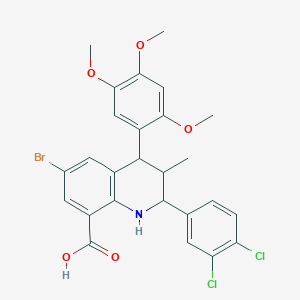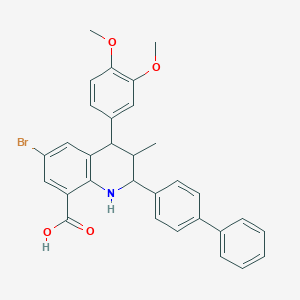
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Übersicht
Beschreibung
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, a phenylethyl group, and a carboxylic acid group attached to a tetrahydroquinoline core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the dimethylphenyl group: This step can involve a Friedel-Crafts alkylation reaction using a suitable dimethylphenyl halide and a Lewis acid catalyst.
Addition of the phenylethyl group: This can be achieved through a Grignard reaction or a similar organometallic reaction.
Formation of the carboxylic acid group: This can be introduced through oxidation of an aldehyde or alcohol precursor using reagents like potassium permanganate or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone, organolithium reagents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted tetrahydroquinolines.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and aromatic groups can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties.
6-bromo-4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
The presence of the bromine atom in 6-BROMO-4-(2,5-DIMETHYLPHENYL)-2-(1-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID makes it unique compared to its analogs. Bromine can participate in specific interactions and reactions that other halogens or substituents may not, providing distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-bromo-4-(2,5-dimethylphenyl)-2-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrNO2/c1-15-9-10-16(2)20(11-15)21-14-24(17(3)18-7-5-4-6-8-18)28-25-22(21)12-19(27)13-23(25)26(29)30/h4-13,17,21,24,28H,14H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXDIIJFEQFWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B4318563.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-({3-[({[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-5-YL}SULFANYL)ACETAMIDE](/img/structure/B4318569.png)
![1'-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4318574.png)
![ethyl 4-({[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4318577.png)
![3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4318582.png)
![N-[2-(4-FLUOROPHENYL)-6-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(1,1,3,3-TETRAMETHYLBUTYL)AMINE](/img/structure/B4318594.png)
![methyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4318598.png)
![3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid](/img/structure/B4318609.png)
![3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID](/img/structure/B4318610.png)
![N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B4318621.png)
![9-[4-(2-METHYL-2-PROPANYL)BENZYL]-2-PHENYL-3A,4,8,8A-TETRAHYDRO-4,8-EPIMINOCYCLOHEPTA[C]PYRROLE-1,3,5(2H)-TRIONE](/img/structure/B4318626.png)



